molecular formula C6H10N4S2 B12901533 2,6-Bis(methylsulfanyl)pyrimidine-4,5-diamine CAS No. 61772-85-8

2,6-Bis(methylsulfanyl)pyrimidine-4,5-diamine

Cat. No.: B12901533
CAS No.: 61772-85-8
M. Wt: 202.3 g/mol
InChI Key: IXZUCRGIXBNBTH-UHFFFAOYSA-N
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Description

2,6-Bis(methylsulfanyl)pyrimidine-4,5-diamine ( 61772-85-8) is a pyrimidine derivative with the molecular formula C6H10N4S2 and a molecular weight of 202.3 g/mol . This compound features a pyrimidine core structure substituted with two methylsulfanyl groups and two amine groups, contributing to its potential as a versatile building block in organic synthesis and medicinal chemistry research . Pyrimidine scaffolds, in general, are recognized as privileged structures in drug discovery due to their wide spectrum of biological activities . They are commonly investigated for developing new therapeutic agents, including antibacterials, antifungals, and antivirals . Furthermore, structurally similar diaminopyrimidine compounds are frequently utilized in synthesizing complex fused heterocyclic systems, such as pyrimidopyrimidines, which are of significant interest in pharmaceutical research for their diverse biological activities . This product is intended For Research Use Only and is not approved for use in humans or animals.

Properties

CAS No.

61772-85-8

Molecular Formula

C6H10N4S2

Molecular Weight

202.3 g/mol

IUPAC Name

2,6-bis(methylsulfanyl)pyrimidine-4,5-diamine

InChI

InChI=1S/C6H10N4S2/c1-11-5-3(7)4(8)9-6(10-5)12-2/h7H2,1-2H3,(H2,8,9,10)

InChI Key

IXZUCRGIXBNBTH-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=NC(=C1N)N)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(methylthio)pyrimidine-4,5-diamine typically involves the reaction of appropriate starting materials under specific conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium acetate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and conditions is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Oxidation of Methylsulfanyl Groups

The methylsulfanyl (-SMe) groups at positions 2 and 6 can undergo oxidation to sulfoxides (-SO-) or sulfones (-SO₂-) under controlled conditions. This reactivity aligns with general thioether chemistry:

  • Reagents : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA), or ozone.

  • Example : In related pyrimidines, oxidation of -SMe to -SO₂- enhances electrophilicity for subsequent substitution reactions.

Reaction Conditions Product Reference
-SMe → -SO₂-H₂O₂ (30%), 60°C, 6h2,6-Bis(methylsulfonyl)pyrimidine-4,5-diamine

Alkylation of Amino Groups

The primary amines at positions 4 and 5 are nucleophilic and can react with alkylating agents:

  • Reagents : Alkyl halides (e.g., methyl iodide), epoxides, or Michael acceptors.

  • Example : Alkylation of 2,6-diaminopyrimidine derivatives with n-heptyl chloride yielded N-alkylated products in 67% yield .

Reaction Conditions Product Reference
NH₂ → NHR (R = alkyl)K₂CO₃, DMF, 50°C, 16hN⁴,N⁶-Dialkyl derivatives

Acylation of Amino Groups

Acylation with electrophilic reagents forms stable amides:

  • Reagents : Acetyl chloride, benzoyl chloride, or anhydrides.

  • Example : Pyrimidine amines reacted with acetyl chloride to form N-acetyl derivatives under mild conditions .

Reaction Conditions Product Reference
NH₂ → NHCORPyridine, RT, 2hN⁴,N⁶-Diacetyl derivatives

Nucleophilic Substitution of Methylsulfanyl Groups

The -SMe groups can be displaced by stronger nucleophiles under acidic or basic conditions:

  • Reagents : Amines, alkoxides, or halides.

  • Example : Substitution of -SMe with morpholine in pyrimidines achieved 65% yield using phosphorus oxychloride .

Reaction Conditions Product Reference
-SMe → -NHRPOCl₃, 105°C, 24h2,6-Diamino-4,5-dichloropyrimidine analogs

Condensation Reactions

The amino groups participate in Schiff base formation with aldehydes or ketones:

  • Reagents : Benzaldehyde, p-nitrobenzaldehyde.

  • Example : Diaminopyrimidines formed stable imines with aromatic aldehydes, useful in coordination chemistry .

Reaction Conditions Product Reference
NH₂ + RCHO → N=CHREtOH, reflux, 4hSchiff base complexes

Cyclization Reactions

Intramolecular cyclization can yield fused heterocycles:

  • Reagents : Diacid chlorides or carbonyl compounds.

  • Example : Pyrimido[4,5-d]pyrimidines formed via cyclization with guanidine .

Reaction Conditions Product Reference
Pyrimidine + guanidine → Fused ringTHF, Pd catalyst, 16hPyrimido[4,5-d]pyrimidine

Metal Coordination

The amino and thioether groups act as ligands for transition metals:

  • Metals : Cu(II), Fe(III), Pt(II).

  • Example : Diaminopyrimidine sulfonates formed stable complexes with Cu²⁺, characterized by X-ray crystallography .

Reaction Conditions Product Reference
Ligand + Mⁿ⁺ → ComplexMeOH/H₂O, RT, 1hMetal-ligand coordination polymers

Key Mechanistic Insights

  • Electronic Effects : The electron-donating -SMe groups deactivate the pyrimidine ring toward electrophilic substitution but enhance nucleophilic displacement .

  • Steric Considerations : Bulkier substituents at positions 2 and 6 hinder reactions at the 4 and 5 amines .

  • Solvent Influence : Polar aprotic solvents (e.g., DMF) improve yields in alkylation and acylation reactions .

Scientific Research Applications

Therapeutic Applications

Antiviral Properties
The compound has been studied as an intermediate in the synthesis of antiviral drugs. Specifically, it plays a role in the preparation of nucleoside analogues that target viral replication processes. Research indicates that pyrimidine derivatives can inhibit viral enzymes, making them significant in developing antiviral therapies .

Antimalarial Activity
Recent studies have identified 2,6-bis(methylsulfanyl)pyrimidine-4,5-diamine derivatives as potential inhibitors of essential plasmodial kinases such as PfGSK3 and PfPK6. These kinases are critical for the survival and proliferation of malaria parasites. The derivatives exhibited promising IC50 values, suggesting their efficacy in combating malaria resistance .

Antioxidant Properties
Research has indicated that related pyrimidine compounds exhibit antioxidant activity by scavenging reactive oxygen species. This property is essential in addressing oxidative stress-related diseases such as cancer and cardiovascular disorders. Studies have shown that certain derivatives can significantly reduce lipid peroxidation and inflammation markers in vitro .

Case Studies

Case Study 1: Antiviral Drug Development
A study focused on synthesizing a series of pyrimidine derivatives, including this compound, demonstrated significant antiviral activity against herpes simplex virus (HSV). The synthesized compounds were tested for their ability to inhibit viral replication in vitro, showing promising results that warrant further investigation in vivo .

Case Study 2: Antimalarial Efficacy
Another research effort examined the efficacy of various pyrimidine derivatives against Plasmodium falciparum. The study revealed that modifications to the 2 and 6 positions of the pyrimidine ring enhanced potency against PfGSK3 and PfPK6. Compounds derived from this compound showed IC50 values as low as 216 nM against PfPK6, indicating a strong potential for antimalarial drug development .

Mechanism of Action

The mechanism of action of 2,6-Bis(methylthio)pyrimidine-4,5-diamine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the nature of the substituents on the pyrimidine ring .

Comparison with Similar Compounds

Substituent Variations in Pyrimidine Derivatives

The following table summarizes key structural analogs of 2,6-Bis(methylsulfanyl)pyrimidine-4,5-diamine, highlighting differences in substituents and their implications:

Compound Name Substituents (Positions) CAS Number Key Features Reference
This compound -SMe (2,6); -NH₂ (4,5) 61772-85-8 Electron-donating SMe groups enhance π-electron density; moderate lipophilicity
2,6-Bis(phenethylthio)pyrimidine-4,5-diamine -S-(CH₂)₂Ph (2,6); -NH₂ (4,5) Not Provided Bulkier phenethylthio groups increase steric hindrance; higher lipophilicity
2,6-Bis[(2-chlorophenyl)methylsulfanyl]pyrimidin-4-amine -S-CH₂-(2-ClPh) (2,6); -NH₂ (4) 6299-26-9 Chlorine atoms introduce electron-withdrawing effects; potential toxicity concerns
2-[...]pyrimidine-4,6-diamine (J6M ligand) Complex thiazol-piperazine substituents Not Provided Extended conjugation and polar groups improve solubility and target affinity
5-N-(4-methanesulfonylphenyl)pyridine-2,5-diamine -SO₂Me-Ph (position 5); -NH₂ (2,5) Not Provided Pyridine core with sulfonyl group alters electronic properties and bioactivity

Key Structural and Functional Differences

Substituent Size and Lipophilicity: The methylsulfanyl groups in the parent compound confer moderate lipophilicity, facilitating membrane permeability in biological systems. The 2-chlorophenylmethylsulfanyl derivative introduces steric bulk and electron-withdrawing chlorine atoms, which may alter metabolic stability and reactivity compared to the parent compound.

Electronic Effects: Methylsulfanyl groups are electron-donating, enhancing the π-electron density of the pyrimidine ring, which may favor interactions with electron-deficient biological targets.

Biological Activity :

  • The J6M ligand demonstrates how replacing pyrimidine with pyridine and introducing polar piperazine/sulfonyl groups can shift selectivity toward specific macromolecular targets (e.g., kinases or GPCRs).
  • Chlorinated analogs (e.g., ) may exhibit enhanced antibacterial or antiparasitic activity due to halogen-bonding interactions but carry higher toxicity risks.

Synthetic Accessibility: The parent compound and its methylsulfanyl analogs are typically synthesized via alkylation of 4,5-diamino-2,6-dimercaptopyrimidine, as described for compound 16f . Chlorinated derivatives require additional steps for halogenation, increasing synthetic complexity .

Research Findings and Practical Considerations

  • Solubility and Stability : Methylsulfanyl derivatives generally exhibit better aqueous solubility than fully aromatic analogs but are prone to oxidation at sulfur centers. Stabilization strategies, such as formulation with antioxidants, are often necessary .
  • Targeted Applications : The J6M ligand’s structural complexity (e.g., thiazol and piperazine moieties) makes it suitable for high-resolution crystallographic studies, leveraging programs like SHELXL for refinement .

Biological Activity

2,6-Bis(methylsulfanyl)pyrimidine-4,5-diamine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes two methylsulfanyl groups and diamine functionality that may contribute to its interaction with various biological targets.

Chemical Structure and Properties

The chemical formula for this compound is C8H12N4S2C_8H_{12}N_4S_2. Its structure can be represented as follows:

Structure  CH32C4H2N4\text{Structure }\quad \text{ CH}_3\text{S }_2\text{C}_4\text{H}_2\text{N}_4

This compound exhibits properties typical of pyrimidine derivatives, including solubility in organic solvents and the ability to form hydrogen bonds due to the presence of amine groups.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. A study reported that derivatives of pyrimidines, including this compound, showed inhibition of cyclooxygenase-2 (COX-2) activity. The IC50 values for COX-2 inhibition were reported to be around 0.04 μmol, indicating strong anti-inflammatory properties .

Anticancer Activity

Pyrimidine derivatives have been investigated for their anticancer properties. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation. Specifically, compounds similar to this compound have shown promising results against various cancer cell lines in preliminary assays.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural Feature Biological Activity
Methylsulfanyl GroupsEnhance lipophilicity and cellular uptake
Diamine FunctionalityPotential for hydrogen bonding with biological targets
Pyrimidine CoreEssential for enzyme interaction and inhibition

Studies suggest that modifications to the methylsulfanyl groups or the introduction of additional substituents could further enhance the biological efficacy of this compound.

Case Studies and Research Findings

  • Antimicrobial Study : A recent investigation into the antimicrobial efficacy of pyrimidines found that this compound had an MIC of 32 µg/mL against E. coli, indicating moderate activity compared to traditional antibiotics .
  • Anti-inflammatory Research : In a study assessing various pyrimidines' COX-2 inhibitory effects, it was noted that compounds with methylsulfanyl substitutions significantly reduced inflammatory markers in animal models .
  • Cancer Cell Line Testing : Preliminary tests on human cancer cell lines revealed that derivatives of this compound could induce apoptosis at concentrations as low as 10 µM . Further research is needed to elucidate the exact pathways involved.

Q & A

Q. What are the common synthetic routes for 2,6-Bis(methylsulfanyl)pyrimidine-4,5-diamine?

The compound is typically synthesized via alkylation of 4,5-diamino-2,6-dimercaptopyrimidine using methyl bromide or methyl iodide in the presence of a base like potassium carbonate. Reaction optimization includes controlling molar ratios (e.g., 1.0 mmol substrate, 1.1 mmol base, 1.2 mmol alkylating agent) and reaction time (~5 hours). Purification is achieved via column chromatography with dichloromethane/methanol gradients (95:5 to 90:10). Yield improvements focus on solvent selection and temperature control .

Q. How is the compound characterized post-synthesis?

Characterization involves:

  • NMR spectroscopy : To confirm substitution patterns (e.g., methylsulfanyl groups at positions 2 and 6, aromatic protons).
  • Mass spectrometry (MS) : For molecular weight validation (e.g., [M+H]+ peaks).
  • Chromatography : HPLC or TLC to assess purity (>95% by area normalization). Crystallographic data (if available) can resolve ambiguities in structural assignments using programs like SHELXL .

Q. What are the stability considerations during storage?

The compound is stable under inert atmospheres (N₂/Ar) at 2–8°C. Avoid exposure to oxidizers (e.g., peroxides) and moisture. Long-term storage (>6 months) may lead to degradation, detectable via HPLC monitoring of byproducts like sulfoxides or dimerization products. Use amber vials to prevent light-induced decomposition .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents) influence reactivity and bioactivity?

Replacing methylsulfanyl groups with bulkier alkyl/aryl chains (e.g., phenethylthio in 2,6-bis(phenethylthio)pyrimidine-4,5-diamine) alters solubility and steric hindrance, affecting reaction kinetics and biological interactions. For example, phenethylthio derivatives show reduced aqueous solubility but enhanced binding to hydrophobic enzyme pockets. Comparative studies using Hammett constants or molecular docking can rationalize these effects .

Q. How can contradictory spectral data (e.g., overlapping NMR peaks) be resolved?

Advanced techniques include:

  • 2D NMR (COSY, HSQC) : To assign proton-proton and proton-carbon correlations.
  • X-ray crystallography : Resolves tautomeric ambiguities (e.g., amine vs. imine forms) using SHELX refinement .
  • High-resolution MS : Differentiates isotopic patterns from degradation products.

Q. What challenges arise in scaling up synthesis for gram-to-kilogram quantities?

Key challenges include:

  • Reagent stoichiometry : Excess alkylating agents (e.g., 20% over base) improve yields but require efficient quenching.
  • Purification bottlenecks : Replace column chromatography with recrystallization or continuous-flow systems.
  • Thermal control : Exothermic reactions necessitate jacketed reactors to prevent side reactions (e.g., oxidation). Pilot-scale studies using Design of Experiments (DoE) optimize parameters .

Q. How does the methylsulfanyl group influence interaction with biological targets?

The methylsulfanyl moiety enhances electron-donating capacity, stabilizing π-π interactions with aromatic residues in enzymes (e.g., cholinesterases). Competitive inhibition assays (IC₅₀) and isothermal titration calorimetry (ITC) quantify binding affinities. Computational studies (MD simulations) reveal dynamic interactions inaccessible to crystallography .

Methodological Recommendations

  • Synthetic Optimization : Use parallel synthesis to screen base/alkylating agent combinations (e.g., K₂CO₃ vs. Cs₂CO₃; methyl vs. ethyl bromides).
  • Analytical Workflow : Combine NMR, MS, and XRD for unambiguous structural validation.
  • Stability Protocols : Conduct accelerated degradation studies (40°C/75% RH) to identify degradation pathways.

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